molecular formula C18H25N7O2 B11188513 N-{4-amino-6-[(4-ethylpiperazino)methyl]-1,3,5-triazin-2-yl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)amine

N-{4-amino-6-[(4-ethylpiperazino)methyl]-1,3,5-triazin-2-yl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)amine

Cat. No.: B11188513
M. Wt: 371.4 g/mol
InChI Key: YLAMUQXXYXMFJO-UHFFFAOYSA-N
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Description

N-{4-amino-6-[(4-ethylpiperazino)methyl]-1,3,5-triazin-2-yl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)amine is a complex organic compound that features a triazine ring, a piperazine derivative, and a benzodioxin moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-amino-6-[(4-ethylpiperazino)methyl]-1,3,5-triazin-2-yl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)amine typically involves multiple steps:

    Formation of the Triazine Core: The triazine ring is often synthesized through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Piperazine Moiety: The piperazine derivative is introduced via nucleophilic substitution reactions, often using alkyl halides and piperazine under basic conditions.

    Attachment of the Benzodioxin Group: The benzodioxin moiety is typically attached through a condensation reaction, involving the appropriate benzodioxin precursor and the triazine-piperazine intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-{4-amino-6-[(4-ethylpiperazino)methyl]-1,3,5-triazin-2-yl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce new functional groups into the molecule.

Mechanism of Action

The mechanism of action of N-{4-amino-6-[(4-ethylpiperazino)methyl]-1,3,5-triazin-2-yl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)amine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Properties

Molecular Formula

C18H25N7O2

Molecular Weight

371.4 g/mol

IUPAC Name

2-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-[(4-ethylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C18H25N7O2/c1-2-24-5-7-25(8-6-24)12-16-21-17(19)23-18(22-16)20-13-3-4-14-15(11-13)27-10-9-26-14/h3-4,11H,2,5-10,12H2,1H3,(H3,19,20,21,22,23)

InChI Key

YLAMUQXXYXMFJO-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)CC2=NC(=NC(=N2)NC3=CC4=C(C=C3)OCCO4)N

Origin of Product

United States

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